molecular formula C20H20BrN3O2S B2727207 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901259-44-7

2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2727207
CAS No.: 901259-44-7
M. Wt: 446.36
InChI Key: JJLDFSNNQFYZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound that features a unique structure combining an imidazole ring, a bromophenyl group, and a methoxyethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate. The bromophenyl group is introduced via a bromination reaction, and the thioether linkage is formed through a nucleophilic substitution reaction. The final step involves the acylation of the imidazole derivative with 2-methoxyethyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving imidazole-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites, while the bromophenyl group may enhance binding affinity or specificity. The thioether linkage and methoxyethyl acetamide moiety may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
  • 2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
  • 2-((2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

Uniqueness

The uniqueness of 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE lies in the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets or other molecules.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c1-26-12-11-22-17(25)13-27-20-18(14-5-3-2-4-6-14)23-19(24-20)15-7-9-16(21)10-8-15/h2-10H,11-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLDFSNNQFYZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.